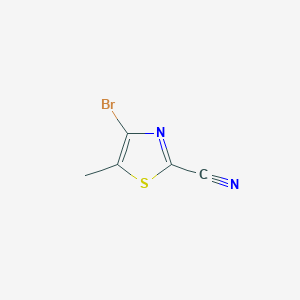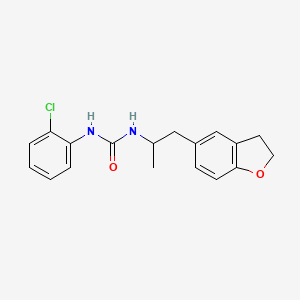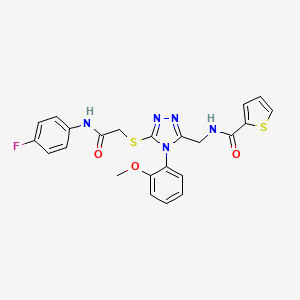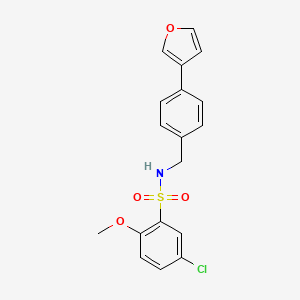![molecular formula C15H14Cl3N3O3 B2783274 [(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate CAS No. 926166-69-0](/img/structure/B2783274.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate, also known as CCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCT is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H15Cl3N2O3.
作用機序
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. Physiologically, this compound has been shown to cause a decrease in tumor size in animal models, indicating its potential as a cancer treatment.
実験室実験の利点と制限
One of the advantages of [(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to have antiviral activity, making it a potential candidate for the development of antiviral drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of [(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate. One direction is to further investigate the mechanism of action of this compound to fully understand its antitumor and antiviral activity. Additionally, researchers can explore the potential of this compound as a combination therapy with other anticancer drugs to enhance its efficacy. Furthermore, researchers can investigate the potential of this compound as a drug delivery system for targeted cancer therapy. Finally, more studies are needed to evaluate the safety and toxicity of this compound to determine its potential as a clinical drug candidate.
Conclusion
This compound, or this compound, is a promising chemical compound with potential applications in various fields of scientific research. Its potent antitumor and antiviral activity make it a potential candidate for the development of cancer and antiviral drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential as a clinical drug candidate.
合成法
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate involves the reaction of 3,4,5-trichloropyridine-2-carboxylic acid with cyclohexyl isocyanate and subsequent reaction with methyl chloroformate. The reaction yields this compound as a white crystalline powder with a yield of approximately 60%.
科学的研究の応用
[(1-Cyanocyclohexyl)carbamoyl]methyl 3,4,5-trichloropyridine-2-carboxylate has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to possess potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, this compound has been shown to have antiviral activity against human cytomegalovirus, making it a potential candidate for the development of antiviral drugs.
特性
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3O3/c16-9-6-20-13(12(18)11(9)17)14(23)24-7-10(22)21-15(8-19)4-2-1-3-5-15/h6H,1-5,7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNHAQHYPBJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=NC=C(C(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)
![3'-(4-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2783201.png)



![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)



